E3 Ligase Ligand-linker Conjugate 17

PROTAC linker design CRBN ligand conjugates targeted protein degradation

PROTAC library optimization requires systematic linker variation-yet sourcing individual Thalidomide-based conjugates with defined alkyl spacers creates supply chain fragmentation. E3 Ligase Ligand-linker Conjugate 17 (Thalidomide-O-amido-C8-NH2, CAS 1950635-15-0) consolidates procurement as a single, high-purity CRBN-recruiting building block. • C8 alkyl-amido linker within the optimal 12-20+ carbon-equivalent range for CRBN-PROTAC ternary complex formation • Terminal primary amine enables direct amide coupling to carboxylate-bearing target ligands-no copper-catalyzed click chemistry required • ≥98% purity; HCl salt (CAS 2415263-07-7) available for enhanced aqueous solubility

Molecular Formula C27H37N5O6
Molecular Weight 527.6 g/mol
Cat. No. B15136887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 17
Molecular FormulaC27H37N5O6
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCN(CC5)CCOCCO
InChIInChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-9-11-30(12-10-29)18-19-5-7-31(8-6-19)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35)
InChIKeyCUKAWCHYNUCFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 17: A Thalidomide-Based CRBN-Recruiting PROTAC Building Block for Targeted Protein Degradation Research


E3 Ligase Ligand-linker Conjugate 17 is a synthetic bifunctional PROTAC (Proteolysis Targeting Chimera) building block composed of a Thalidomide-based Cereblon (CRBN) E3 ubiquitin ligase ligand covalently attached to a functionalized linker . The compound serves as a key intermediate for synthesizing complete PROTAC molecules by conjugating with a target protein ligand, enabling CRBN-mediated recruitment of the ubiquitin-proteasome machinery for targeted protein degradation . Structurally characterized as Thalidomide-O-amido-C8-NH2 (CAS 1950635-15-0 for free base; CAS 2415263-07-7 for hydrochloride salt), the conjugate features an alkyl-amido linker with a terminal primary amine handle suitable for downstream conjugation chemistry .

Why Generic Substitution Fails: The Linker-Specific Differentiation of E3 Ligase Ligand-linker Conjugate 17 in PROTAC Development


E3 ligase ligand-linker conjugates are not interchangeable building blocks; linker length, composition, and attachment chemistry profoundly modulate ternary complex formation geometry, degradation efficiency, and cellular permeability of the final PROTAC [1]. While numerous CRBN-based conjugates exist with variations in linker length (PEG2 through PEG6, alkyl chains of C2 to C12), these subtle differences can yield orders-of-magnitude differences in DC₅₀ values and target degradation efficiency in the assembled PROTAC [2]. E3 Ligase Ligand-linker Conjugate 17 employs a specific Thalidomide-O-amido-C8 alkyl linker configuration with a terminal amine handle, a structural combination that provides distinct spacing and conjugation chemistry options compared to PEG-based analogs (such as Pomalidomide-PEG4-azide) or shorter alkyl variants (such as Thalidomide-O-amido-C2-NH2) [3]. The linker length of approximately C8 falls within the optimal range (12-20+ carbon equivalent) for CRBN-recruiting PROTACs identified in systematic SAR studies, making this conjugate a rationally positioned starting point for degrader optimization .

E3 Ligase Ligand-linker Conjugate 17: Quantitative Differentiation Evidence for Procurement Decision-Making


Linker Composition Differentiation: Alkyl-Amido Spacer vs. PEG-Based Alternatives in E3 Ligase Ligand-linker Conjugate 17

E3 Ligase Ligand-linker Conjugate 17 utilizes an alkyl-amido C8 linker terminating in a primary amine, distinguishing it from the more commonly employed PEG-based linker conjugates in the PROTAC building block portfolio . While PEG linkers (such as Pomalidomide-PEG4-azide or Pomalidomide-PEG2-NH2) offer enhanced aqueous solubility, alkyl linkers like the C8 spacer in Conjugate 17 provide reduced molecular flexibility and distinct membrane permeability characteristics in the final assembled PROTAC . Studies on linker optimization have demonstrated that for CRBN-recruiting PROTACs, linker lengths between 10 and 12 atoms can be highly effective in promoting target degradation, positioning the C8 alkyl-amido configuration as a structurally relevant intermediate-length option .

PROTAC linker design CRBN ligand conjugates targeted protein degradation

E3 Ligase Scaffold Selection: Thalidomide-Based CRBN Recruitment in E3 Ligase Ligand-linker Conjugate 17 vs. Pomalidomide-Based Conjugates

E3 Ligase Ligand-linker Conjugate 17 employs a Thalidomide-based CRBN-recruiting ligand scaffold, contrasting with the Pomalidomide-based scaffold utilized in many commercially available conjugates (e.g., GC35931/E3 ligase Ligand 17, Pomalidomide-PEG4-azide) [1]. Thalidomide and Pomalidomide, while both immunomodulatory imide drugs (IMiDs) that bind CRBN, exhibit differences in binding affinity and neo-substrate recruitment profiles [2]. Pomalidomide demonstrates approximately 10- to 100-fold higher binding affinity for CRBN compared to Thalidomide (reported Kd values: Thalidomide ~250-300 nM; Pomalidomide ~3-10 nM in CRBN binding assays) [3]. However, the choice of IMiD scaffold in a PROTAC building block influences more than binding affinity alone—the differential neo-substrate degradation profiles (e.g., IKZF1/3 degradation potency) and the exit vector geometry for linker attachment differ between Thalidomide and Pomalidomide scaffolds, affecting ternary complex formation with diverse target proteins [4].

CRBN ligands IMiD scaffold comparison PROTAC building blocks

Terminal Functional Handle: Primary Amine Reactivity in E3 Ligase Ligand-linker Conjugate 17 vs. Azide-Functionalized Conjugates

E3 Ligase Ligand-linker Conjugate 17 features a terminal primary amine (-NH2) functional handle, enabling conjugation with carboxyl-containing target protein ligands via standard amide bond formation (e.g., EDC/HOBt or HATU coupling) [1]. This contrasts with alternative conjugates bearing azide (-N3) handles (e.g., Pomalidomide-PEG4-azide, Pomalidomide-PEG2-azide) that require copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry for conjugation . The amine handle of Conjugate 17 provides compatibility with a broader range of commercially available target ligands that are pre-functionalized with carboxylic acids, eliminating the need for alkyne modification of the target ligand component. Additionally, the hydrochloride salt form (CAS 2415263-07-7) offers enhanced stability and solubility in aqueous buffers compared to the free base form .

PROTAC conjugation chemistry amine reactive handles building block functionalization

E3 Ligase Ligand-linker Conjugate 17: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


PROTAC Library Synthesis Requiring Alkyl Linker Spacing for Ternary Complex Optimization

When constructing a PROTAC library to systematically explore linker length and composition effects on degradation efficiency, E3 Ligase Ligand-linker Conjugate 17 provides an alkyl-amido C8 spacer that falls within the optimal 12-20+ carbon-equivalent range for CRBN-recruiting PROTACs . The alkyl backbone offers reduced conformational flexibility compared to PEG-based alternatives, which may be advantageous when rigid ternary complex geometry is required for efficient ubiquitination. Researchers can use this conjugate as a fixed E3 ligase recruitment module while varying the target protein ligand component, enabling systematic structure-activity relationship (SAR) studies of linker-dependent degradation efficiency [1].

PROTAC Development Requiring Amine-Conjugation Chemistry with Carboxylic Acid-Functionalized Target Ligands

For target protein ligands that are commercially available or readily synthesized with terminal carboxylic acid groups, E3 Ligase Ligand-linker Conjugate 17 offers direct amide coupling compatibility via its terminal primary amine handle . This eliminates the need for introducing alkyne functionality into the target ligand, reducing synthetic burden and avoiding copper-catalyzed click chemistry that may introduce cytotoxic copper residues requiring extensive purification for cellular assays. The hydrochloride salt form (CAS 2415263-07-7) provides enhanced solubility in the aqueous-organic solvent mixtures typically employed for amide coupling reactions [1].

CRBN-Recruiting PROTAC Design Prioritizing Reduced Neo-Substrate Degradation Liability

In target systems where degradation of neo-substrates such as IKZF1/IKZF3 (Aiolos/Ikaros) or GSPT1 may confound phenotypic readouts, the Thalidomide scaffold in E3 Ligase Ligand-linker Conjugate 17 may be preferentially selected over higher-affinity Pomalidomide-based conjugates . Thalidomide-derived PROTACs have been shown to exhibit distinct neo-substrate degradation profiles compared to Pomalidomide- or Lenalidomide-based PROTACs, with generally reduced potency toward IKZF1/3 degradation [1]. This property is particularly relevant for oncology target validation where neo-substrate degradation may contribute to off-target anti-proliferative effects independent of the intended target protein degradation [2].

Parallel Synthesis of PROTAC Panels for Linker Length Optimization Studies

E3 Ligase Ligand-linker Conjugate 17 can be incorporated as a reference point in parallel synthesis workflows alongside conjugates bearing shorter (e.g., C2, C4) and longer (e.g., C10, C12) alkyl linkers to empirically determine optimal linker length for a given target protein-PROTAC-ternary complex system . Systematic linker length variation has been shown to produce DC₅₀ value differences exceeding 100-fold for the same target-E3 ligase pairing, underscoring the necessity of empirical linker optimization rather than reliance on a single linker length [1]. The C8 alkyl linker of Conjugate 17 represents a rational midpoint for such optimization campaigns, with the terminal amine enabling consistent conjugation chemistry across the linker series [2].

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